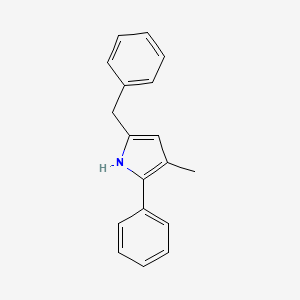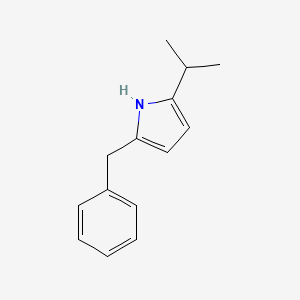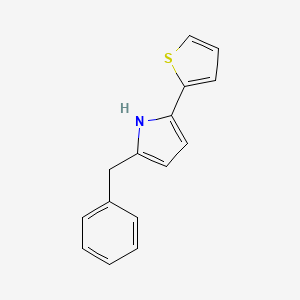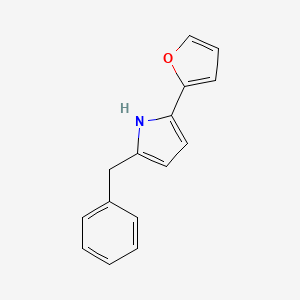
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole
Overview
Description
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole, commonly abbreviated as 5B3M2P1H-P, is an organic compound with a wide range of applications. As an heterocyclic aromatic compound, 5B3M2P1H-P is used in a variety of fields, including medicinal chemistry, drug discovery, and synthetic chemistry.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Derivatives : Studies have shown the synthesis of various derivatives of pyrrole compounds, including those related to 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole. These derivatives are often created through reactions with other compounds and their structures confirmed through techniques like X-ray analysis (Aliev et al., 1995).
Crystal Structure Analysis : The crystal structure of pyrrole derivatives, akin to 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole, has been determined using methods like synchrotron X-ray powder diffraction. This helps in understanding the detailed molecular structure of these compounds (Silva et al., 2012).
Chemical Properties and Reactions
Functionalization and Alkylation Studies : The role of pyrrole as a directing group in chemical reactions, such as ortho-functionalization and alkylation, has been explored. These studies provide insights into the chemical behavior and potential applications of pyrrole derivatives (Wiest et al., 2016).
Electropolymerization and Electrocopolymerization : Research into the electropolymerization and electrocopolymerization with pyrrole, involving derivatives similar to 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole, sheds light on their potential in improving properties of copolymerized poly(pyrrole) layers (Schneider et al., 2017).
Applications in Material Science
Corrosion Inhibition : Studies have shown the use of pyrrole derivatives as effective corrosion inhibitors. These compounds, including structures similar to 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole, can adsorb on metal surfaces, providing protection against corrosion (Verma et al., 2015).
Solvent Selection in Molecular Systems : The solubility properties of pyrrole derivatives have been studied for solvent selection in molecular bulk heterojunction systems. This research is crucial in the field of organic electronics and photovoltaics (Walker et al., 2011).
Pharmacological Research
- Antitubercular Agents : Pyrrole derivatives have been synthesized and evaluated for their potential as antitubercular agents. This highlights the medicinal chemistry applications of compounds related to 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole (Joshi et al., 2015).
properties
IUPAC Name |
5-benzyl-3-methyl-2-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-14-12-17(13-15-8-4-2-5-9-15)19-18(14)16-10-6-3-7-11-16/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXZXMOUCMJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)



![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)
![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)



